molecular formula C16H11FN2OS B2661598 N-(4-fluorobenzo[d]thiazol-2-yl)cinnamamide CAS No. 1322315-21-8

N-(4-fluorobenzo[d]thiazol-2-yl)cinnamamide

Cat. No.: B2661598
CAS No.: 1322315-21-8
M. Wt: 298.34
InChI Key: YCVFIXZYLXTXCK-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Fluorobenzo[d]thiazol-2-yl)cinnamamide is a chemical compound of interest in medicinal chemistry and biochemical research. Based on its structural core, which combines a fluorinated benzothiazole ring with a cinnamamide group, this compound is representative of a class of molecules investigated for their potential bioactivity. Related benzothiazole derivatives have been studied in various research contexts, including as potential agents in oncology research . The fluorination at the 4-position of the benzothiazole ring is a common modification to fine-tune the molecule's electronic properties, lipophilicity, and binding affinity, which can be critical for its interaction with biological targets. Researchers may explore this compound for its mechanism of action, particularly in studies focusing on new therapeutic strategies. This product is strictly for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

(E)-N-(4-fluoro-1,3-benzothiazol-2-yl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN2OS/c17-12-7-4-8-13-15(12)19-16(21-13)18-14(20)10-9-11-5-2-1-3-6-11/h1-10H,(H,18,19,20)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCVFIXZYLXTXCK-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=NC3=C(C=CC=C3S2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC2=NC3=C(C=CC=C3S2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzo[d]thiazol-2-yl)cinnamamide typically involves the coupling of substituted 2-amino benzothiazoles with cinnamic acid derivatives. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorobenzo[d]thiazol-2-yl)cinnamamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-fluorobenzo[d]thiazol-2-yl)cinnamamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The compound is compared to analogs with variations in the benzothiazole substituents, cinnamamide modifications, and N-methylation of the amide group. Key examples include:

Table 1: Structural Features and Physical Properties
Compound Name Benzothiazole Substituent Cinnamamide Modification N-Methylation Melting Point (°C) Key Reference
N-(4-Fluorobenzo[d]thiazol-2-yl)cinnamamide 4-Fluoro None No Not reported
BZTcin1 (N-(benzo[d]thiazol-2-yl)cinnamamide) None None No 229–234
BZTcin2 None 4-Hydroxyphenyl No 235–240
BZTcin3 None 4-Methoxyphenyl No 215–220
Compound 3u (N-(2-(benzo[d]thiazol-2-yl)phenyl)cinnamamide) 2-Phenyl None No 189–192
Compound 21 (N-(Benzo[d]thiazol-2-yl)-N-methyl-cinnamamide) None None Yes 170–176
N-(5-Bromo-thiazol-2-yl)cinnamamide 5-Bromo None No 238–243

Key Observations :

  • Substituent Effects: The 4-fluoro group in the target compound may improve metabolic stability compared to non-fluorinated analogs like BZTcin1 . Bromine substitution (e.g., 5-Bromo-thiazol-2-yl) increases melting points, suggesting enhanced crystallinity .

Key Observations :

  • Fluorine vs. Other Halogens : Bromine substituents (e.g., 5-Bromo-thiazol-2-yl) improved protease inhibition, suggesting halogen size and electronegativity modulate target engagement .
  • Cinnamamide Modifications : Electron-donating groups (e.g., 4-methoxy in BZTcin3) may enhance photoprotective effects by stabilizing radical intermediates .

Biological Activity

N-(4-fluorobenzo[d]thiazol-2-yl)cinnamamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and microbiology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

This compound features a benzothiazole ring substituted with a fluorine atom at the 4-position and is linked to a cinnamide moiety. The compound can be synthesized through the coupling of substituted 2-amino benzothiazoles with cinnamic acid derivatives, employing reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the reaction .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Molecular Targets : The compound has been shown to inhibit enzymes such as cyclooxygenase (COX) and various kinases that are crucial in inflammatory pathways and cancer progression .
  • Pathways Involved : It modulates critical signaling pathways, including the NF-κB pathway, which plays a significant role in inflammation and tumorigenesis .

Anticancer Properties

This compound has demonstrated significant anticancer activity in various studies. Notable findings include:

  • Cell Line Studies : The compound exhibited cytotoxic effects against several cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer), with IC50 values indicating potent activity .
  • Induction of Apoptosis : Research indicates that this compound induces apoptosis in cancer cells through modulation of survival signaling pathways .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects:

  • Broad-Spectrum Activity : Preliminary studies suggest that it exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria . The mechanism may involve inhibition of bacterial enzymes essential for cell division, similar to known sulfonamide antibiotics .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

Compound NameStructure FeaturesAnticancer ActivityAntimicrobial Activity
This compoundFluorine substitution on thiazole ringHigh potency against A549 and HeLa cellsActive against Gram-positive and Gram-negative bacteria
N-(4-methylthiazol-2-yl)cinnamamideMethyl group on thiazoleModerate potency against K562 cellsLimited antimicrobial activity
N-(6-fluorobenzo[d]thiazol-2-yl)cinnamamideFluorine at different positionVariable anticancer effectsPotentially lower antimicrobial efficacy

Case Studies

  • Study on Anticancer Effects : A study published in 2021 highlighted that derivatives of this compound showed enhanced cytotoxicity when tested against various cancer cell lines. The compound was noted for its ability to induce apoptosis more effectively than traditional chemotherapeutics .
  • Antimicrobial Evaluation : Another investigation assessed the antibacterial properties of related thiazole compounds, revealing that modifications in the structure significantly influenced their effectiveness against bacterial strains. This study suggested that incorporating specific substituents could enhance both anticancer and antimicrobial activities .

Q & A

Q. What are the standard synthetic protocols for synthesizing N-(4-fluorobenzo[d]thiazol-2-yl)cinnamamide?

Methodological Answer: The synthesis typically involves coupling a fluorinated benzothiazole amine with cinnamoyl chloride. A representative protocol includes:

  • Step 1: Prepare 2-amino-4-fluorobenzo[d]thiazole via cyclization of thiourea derivatives with α-halo ketones (e.g., 2-bromo-4-fluoroacetophenone) under basic conditions (K₂CO₃/EtOH, reflux) .
  • Step 2: React the amine with cinnamoyl chloride in dry dichloromethane (DCM) using triethylamine (TEA) as a base at 0–5°C. Purify via column chromatography (silica gel, hexane/EtOAc gradient) .
  • Yield Optimization: Adjust molar ratios (1:1.2 amine:cinnamoyl chloride) and reaction time (4–6 hours) to achieve yields of 65–75% .

Q. How is structural characterization performed for this compound?

Methodological Answer: Use a combination of spectroscopic and analytical techniques:

  • 1H/13C NMR: Identify key signals (e.g., fluorobenzothiazole protons at δ 7.19–8.50 ppm, cinnamoyl vinyl protons at δ 6.5–7.5 ppm) .
  • HRMS: Confirm molecular ion peaks (e.g., [M+H]+ calculated: 339.0420, observed: 339.0423) .
  • X-ray crystallography (if crystalline): Resolve bond angles and dihedral angles for stereochemical confirmation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

Methodological Answer:

  • Substituent Variation: Modify the cinnamamide aryl group (e.g., electron-withdrawing/-donating groups) or benzothiazole fluorination position. Test derivatives against target proteins (e.g., CDK7, COX1/2) .
  • Biological Assays: Use in vitro models (e.g., cancer cell lines) to measure IC₅₀ values. For example:
DerivativeSubstituentIC₅₀ (μM)Target
7n4-Fluorophenyl0.8CDK7
7o4-Methoxyphenyl1.2CDK7
  • Key Finding: 4-Fluoro substitution enhances kinase inhibition due to improved hydrophobic interactions .

Q. How can contradictions in biological data (e.g., variable IC₅₀ values) be resolved?

Methodological Answer:

  • Reproducibility Checks: Ensure consistent assay conditions (e.g., cell passage number, serum concentration).
  • Structural Reanalysis: Re-examine compound purity via HPLC and revalidate assignments using 2D NMR (HSQC, HMBC) to rule out regioisomeric byproducts .
  • Example: A prior study corrected mislabeled anti-tumor derivatives (7n vs. 7o) after identifying a synthesis error in the benzothiazole-thiol intermediate .

Q. What computational strategies predict binding modes and pharmacokinetic properties?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model interactions with targets (e.g., CDK7 active site). Key interactions include hydrogen bonds with Thr97 and hydrophobic contacts with Phe94 .
  • ADMET Prediction: Employ SwissADME to assess logP (optimal range: 2.5–3.5), CNS permeability, and CYP450 inhibition.
  • Case Study: this compound showed high metabolic stability (t₁/₂ > 4 hours in rat liver microsomes) due to fluorine-induced resistance to oxidative degradation .

Q. How are metabolic pathways and excretion profiles studied for this compound?

Methodological Answer:

  • In Vivo Models: Administer radiolabeled compound to Sprague-Dawley rats. Collect bile/urine over 24 hours.
  • Metabolite ID: Use LC-HRMS/MS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation).
  • Key Data: Five metabolites were identified in bile, with the parent compound accounting for 60% of total excretion .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.